molecular formula C13H16N2O2S B2742283 3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione CAS No. 1048675-82-6

3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione

Cat. No. B2742283
CAS RN: 1048675-82-6
M. Wt: 264.34
InChI Key: CMKKOGGIJYRSDY-UHFFFAOYSA-N
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Description

“3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione” is a chemical compound with the linear formula C17H16N2O2S . It is part of a class of compounds known as thiazolidine motifs, which are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds .


Synthesis Analysis

Thiazolidine motifs, including “3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione”, are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of “3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione” consists of a five-membered heterocycle system having sulfur at the first position and nitrogen at the third position .


Chemical Reactions Analysis

Thiazolidine motifs are used as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . They are involved in various chemical reactions to produce diverse natural and bioactive compounds .

Scientific Research Applications

Antimicrobial Agent

TZD derivatives have been studied for their antimicrobial properties. The antimicrobial activity of these compounds is attributed to their ability to inhibit cytoplasmic Mur ligases, which are essential enzymes in the bacterial cell wall synthesis pathway . This makes them potential candidates for developing new antimicrobial drugs that can combat resistant strains of bacteria.

Antioxidant Activity

The presence of a thiazolidine ring in TZDs contributes to their antioxidant properties . They can scavenge reactive oxygen species (ROS), protecting cells from oxidative stress . This property is beneficial in preventing oxidative damage related diseases, such as cancer and cardiovascular disorders.

Hypoglycemic Agent

TZDs are well-known for their hypoglycemic activity . They improve insulin resistance through activation of the PPAR-γ receptor . This mechanism is crucial in the treatment of type 2 diabetes, where insulin sensitivity is a major concern.

Future Directions

Thiazolidine motifs, including “3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione”, have been the subject of extensive research due to their diverse biological properties . Future research directions include developing multifunctional drugs, improving their activity, and exploring new synthetic approaches for these compounds .

properties

IUPAC Name

5-(4-methylanilino)-3-propan-2-yl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-8(2)15-12(16)11(18-13(15)17)14-10-6-4-9(3)5-7-10/h4-8,11,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKKOGGIJYRSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione

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